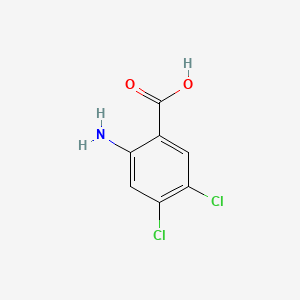

2-Amino-4,5-dichlorobenzoic acid

Overview

Description

2-Amino-4,5-dichlorobenzoic acid is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.02 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C7H5Cl2NO2/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2H,10H2, (H,11,12) . The Canonical SMILES structure is C1=C (C (=CC (=C1Cl)Cl)N)C (=O)O . Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 380.5±42.0 °C at 760 mmHg . The compound has a molar refractivity of 47.2±0.3 cm3 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications

Phytotoxicity Studies

Derivatives of 2-amino-4,5-dichlorobenzoic acid have been studied for their phytotoxic effects. Research has focused on understanding the selective activity of these derivatives, particularly in pre- and post-emergence tests using various weed species. The importance of N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid has been highlighted due to its selective activity, contrasting with other derivatives. This research has implications for developing more effective and selective herbicides (Baruffini & Borgna, 1978).

Structural Studies in Chemistry

Studies have also focused on understanding the structural properties of compounds related to this compound. For instance, the hydrogen-bonded structures of compounds involving 4,5-dichlorophthalic acid, a close relative of this compound, have been examined. These studies contribute to a deeper understanding of low-dimensional hydrogen-bonded structures in chemistry (Smith, Wermuth, & White, 2009).

Photodecomposition Research

The photodecomposition of chlorobenzoic acids, including compounds similar to this compound, has been a subject of study. Understanding the behavior of these compounds under ultraviolet irradiation contributes to insights into environmental processes and potential degradation pathways of related contaminants in natural water systems (Crosby & Leitis, 1969).

Biochemical and Biological Activity Studies

There is ongoing research into the biological activity of compounds derived from 2,4-dichlorobenzoic acid, which is structurally similar to this compound. These studies focus on synthesizing and evaluating the antifungal activity of such compounds, contributing to the development of new pharmaceuticals or agrochemicals (Zheng Yu-gu, 2015).

Environmental Bioremediation

Research involving Aminobacter sp. MSH1, which uses derivatives of chlorobenzoic acid as a carbon source, provides insights into the bioremediation of groundwater pollutants. This research is particularly relevant for the treatment of water contaminated with micropollutants, offering potential applications in environmental cleanup efforts (Raes et al., 2019).

Herbicide Research

The efficacy of various herbicides, including those related to this compound, has been examined for controlling weed growth. This research contributes to the development of more effective herbicidal formulations for agricultural and environmental management (McCarty & Scifres, 1969).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4,5-dichlorobenzoic acid are the respiratory system, eyes, and skin . These targets play a crucial role in the body’s overall function and wellbeing.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Its molecular weight of206.03 and physical form as a yellow solid may influence its bioavailability and pharmacokinetic profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to certain conditions may lead to the generation of hazardous combustion gases or vapours . Therefore, careful handling and storage of the compound are essential to ensure its stability and effectiveness.

properties

IUPAC Name |

2-amino-4,5-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWFRBVVABTUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20776-61-8 | |

| Record name | 2-amino-4,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B3016012.png)

![N-Tert-butyl-2,4-difluoro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B3016016.png)

![8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3016018.png)

![3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016022.png)

![(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3016023.png)

![Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B3016024.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)

![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)